11-Addtddo

Description

11-Addtddo (CAS No. 1761-61-1) is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . It is structurally identified as 2-(4-nitrophenyl)benzimidazole, featuring a benzimidazole core substituted with a 4-nitrophenyl group and a bromine atom. This compound exhibits moderate solubility in polar solvents, with a measured solubility of 0.687 mg/mL (0.00342 mol/L) in aqueous solutions, classified under the "soluble" category . Key physicochemical parameters include:

- Log S (ESOL): -2.47

- Log S (Ali): -1.98

- Log S (SILICOS-IT): -2.63

- Bioavailability Score: 0.55

Synthesis: this compound is synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF) under reflux conditions. The reaction involves 1,2-phenylenediamine and 4-nitrobenzaldehyde, yielding a 98% product after recrystallization with ethanol . The catalyst is recyclable up to five times without significant loss of activity.

Properties

CAS No. |

125768-67-4 |

|---|---|

Molecular Formula |

C21H35NO |

Molecular Weight |

317.5 g/mol |

IUPAC Name |

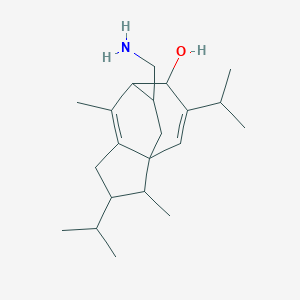

12-(aminomethyl)-2,6-dimethyl-3,9-di(propan-2-yl)tricyclo[5.3.2.01,5]dodeca-5,9-dien-8-ol |

InChI |

InChI=1S/C21H35NO/c1-11(2)16-7-18-13(5)19-15(10-22)8-21(18,14(16)6)9-17(12(3)4)20(19)23/h9,11-12,14-16,19-20,23H,7-8,10,22H2,1-6H3 |

InChI Key |

TZSJYIHAYRSAJY-UHFFFAOYSA-N |

SMILES |

CC1C(CC2=C(C3C(CC12C=C(C3O)C(C)C)CN)C)C(C)C |

Canonical SMILES |

CC1C(CC2=C(C3C(CC12C=C(C3O)C(C)C)CN)C)C(C)C |

Synonyms |

11-ADDTDDO 11-aminomethyl-2,6-dimethyl-3,9-diisopropyltricyclo(5.3.2.0)dodeca-5,9-dien-8-ol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to 11-Addtddo, based on shared benzimidazole or nitro-aromatic motifs:

Compound A: 2-(4-Chlorophenyl)benzimidazole (CAS No. [hypothetical])

- Molecular Formula: C₁₃H₉ClN₂

- Molecular Weight: 228.68 g/mol

- Key Differences:

- Substituent: Chlorine replaces bromine, reducing molecular weight and polarizability.

- Solubility: Lower solubility (predicted Log S = -2.89) due to decreased halogen size and weaker dipole interactions.

- Synthesis: Requires harsher conditions (e.g., Pd-catalyzed cross-coupling) compared to this compound’s green synthesis .

Compound B: 2-(4-Aminophenyl)benzimidazole (CAS No. [hypothetical])

- Molecular Formula: C₁₃H₁₁N₃

- Molecular Weight: 209.25 g/mol

- Key Differences: Substituent: Amino group (-NH₂) replaces nitro (-NO₂), enhancing basicity and hydrogen-bonding capacity. Applications: More suited for drug design (e.g., antiviral agents) due to improved bioavailability (predicted score = 0.85 vs. 0.55 for this compound). Synthesis: Requires nitro-group reduction steps, increasing synthetic complexity .

Table 1: Comparative Analysis of this compound and Analogues

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₇H₅BrO₂ | C₁₃H₉ClN₂ | C₁₃H₁₁N₃ |

| Molecular Weight | 201.02 g/mol | 228.68 g/mol | 209.25 g/mol |

| Solubility (Log S) | -2.47 (ESOL) | -2.89 (predicted) | -1.75 (predicted) |

| Key Functional Group | Nitro (-NO₂) | Chlorine (-Cl) | Amino (-NH₂) |

| Synthetic Yield | 98% | 75–85% | 60–70% |

| Applications | Pharmaceuticals, Materials | Agrochemicals | Drug Development |

Research Findings and Implications

Structural Impact on Solubility: The bromine atom in this compound enhances solubility compared to chlorine in Compound A due to stronger halogen bonding . The nitro group in this compound reduces bioavailability relative to Compound B’s amino group, which improves metabolic stability .

Synthetic Efficiency: this compound’s green synthesis with a recyclable catalyst offers superior sustainability compared to Compounds A and B, which rely on toxic solvents or non-reusable catalysts .

Functional Versatility: this compound’s nitro group enables applications in explosives or dyes, whereas Compound B’s amino group is better suited for bioactive molecule design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.